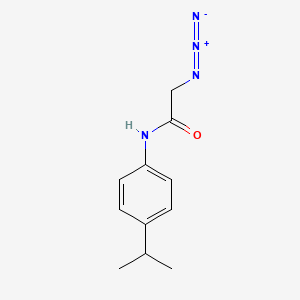

2-azido-N-(4-isopropylphenyl)acetamide

描述

Structure

3D Structure

属性

IUPAC Name |

2-azido-N-(4-propan-2-ylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O/c1-8(2)9-3-5-10(6-4-9)14-11(16)7-13-15-12/h3-6,8H,7H2,1-2H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIFLNEBKZYFLPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)CN=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 2 Azido N 4 Isopropylphenyl Acetamide

Retrosynthetic Analysis of the 2-Azido-N-(4-isopropylphenyl)acetamide Framework

A retrosynthetic analysis of this compound reveals a straightforward and logical approach to its synthesis. The primary disconnection occurs at the C-N bond of the azide (B81097) group, identifying an α-haloacetamide as the immediate precursor. This disconnection is based on the well-established nucleophilic substitution reaction where an azide anion displaces a halide.

Consequently, the target molecule can be synthesized from 2-halo-N-(4-isopropylphenyl)acetamide. The halogen of choice is typically chlorine or bromine, with the chloro-derivative being common due to the ready availability of chloroacetyl chloride. This intermediate, in turn, can be disconnected at the amide bond. This leads back to two readily available starting materials: 4-isopropylaniline (B126951) and a haloacetyl halide, such as chloroacetyl chloride. This retrosynthetic pathway forms the basis of the synthetic strategy discussed in the following sections.

Precursor Synthesis: N-(4-isopropylphenyl)acetamide Derivatives and Halogenated Intermediates

The successful synthesis of this compound hinges on the efficient preparation of its key precursors, namely N-(4-isopropylphenyl)acetamide and its subsequent halogenated intermediate.

Acylation of 4-Isopropylaniline Derivatives

The initial step in the synthesis is the acylation of 4-isopropylaniline. This is a standard amide bond formation reaction. Typically, 4-isopropylaniline is reacted with an acylating agent such as chloroacetyl chloride. The reaction is often carried out in the presence of a base to neutralize the hydrogen chloride byproduct that is formed. Common bases used for this purpose include triethylamine (B128534) or potassium carbonate. The choice of solvent is also important, with inert aprotic solvents like toluene (B28343) or dichloromethane (B109758) being frequently employed. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the product, 2-chloro-N-(4-isopropylphenyl)acetamide, can be isolated and purified using standard laboratory procedures like filtration and washing.

Halogenation Strategies for Acetamide (B32628) Derivatives

The key halogenated intermediate, 2-chloro-N-(4-isopropylphenyl)acetamide, is directly synthesized through the acylation of 4-isopropylaniline with chloroacetyl chloride, as described in the previous section. This method is highly efficient and is the most common strategy for introducing the α-chloro group. Should an alternative halogen be desired, such as bromine, bromoacetyl bromide could be used as the acylating agent. The reactivity of the α-haloacetamide is crucial for the subsequent azide introduction step, with the order of reactivity generally being I > Br > Cl. However, the cost and stability of the starting materials often make the chloro-derivative the most practical choice.

Azide Introduction via Nucleophilic Substitution Reactions

The introduction of the azide group is achieved through a nucleophilic substitution reaction, where the halide in the 2-chloro-N-(4-isopropylphenyl)acetamide intermediate is displaced by an azide anion. This is a classic example of an SN2 reaction.

A well-documented procedure for a similar compound, 2-azido-N-(p-tolyl)acetamide, involves reacting 2-chloro-N-(p-tolyl)acetamide with sodium azide. nih.gov This reaction is typically carried out by dissolving the chloro-acetamide and sodium azide in a solvent mixture, such as ethanol/water, and heating the mixture at reflux. nih.gov The progress of the reaction is monitored by TLC, and upon completion, the desired this compound product can be isolated by filtration and purified by washing with cold water. nih.gov

Optimization of Reaction Conditions: Solvent Effects, Temperature, and Reagent Stoichiometry

The efficiency of the SN2 reaction for azide introduction is highly dependent on the reaction conditions. The optimization of these parameters is key to maximizing the yield and minimizing reaction times.

Solvent Effects: The choice of solvent plays a critical role in an SN2 reaction. Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are known to accelerate SN2 reactions by solvating the cation of the azide salt while leaving the azide anion relatively free to act as a nucleophile. Protic solvents, like the ethanol/water mixture mentioned, can also be effective, although they may slow the reaction rate slightly due to solvation of the azide anion through hydrogen bonding.

Temperature: As with most chemical reactions, the rate of the azidation reaction is temperature-dependent. Increasing the temperature generally increases the reaction rate. The use of reflux conditions, as seen in the synthesis of the tolyl analog, ensures a sufficiently high temperature to drive the reaction to completion in a reasonable timeframe. nih.gov However, excessively high temperatures should be avoided to prevent potential decomposition of the azide product.

Reagent Stoichiometry: The stoichiometry of the reactants also influences the outcome of the reaction. Using a slight excess of the azide source, such as sodium azide, can help to drive the reaction to completion by ensuring that the concentration of the nucleophile remains high throughout the course of the reaction. A molar ratio of approximately 1:1.3 to 1:1.5 of the chloro-acetamide to sodium azide is often employed. nih.gov

Interactive Data Table: Factors Influencing Azidation Reaction

| Parameter | Condition | Expected Outcome |

|---|---|---|

| Solvent | Polar Aprotic (e.g., DMF, DMSO) | Increased reaction rate due to less solvation of the azide anion. |

| Solvent | Polar Protic (e.g., Ethanol/Water) | Effective, but may have a slightly slower reaction rate. |

| Temperature | Elevated (e.g., Reflux) | Faster reaction rate. |

| Temperature | Room Temperature | Slower reaction rate, may require longer reaction times. |

| Reagent Stoichiometry | Excess Azide Source (e.g., 1.5 eq.) | Drives the reaction to completion. |

| Reagent Stoichiometry | Equimolar | May result in an incomplete reaction. |

Evaluation of Alternative Azide Sources

While sodium azide is the most common and cost-effective source of the azide anion, other reagents can be considered, particularly in specific circumstances.

Trimethylsilyl azide (TMSA) is a notable alternative. Unlike the ionic sodium azide, TMSA is a covalent compound and is soluble in a wider range of aprotic organic solvents. researchgate.net This can be advantageous when working with substrates that have poor solubility in the more polar solvents required for sodium azide. researchgate.net However, TMSA is more expensive and moisture-sensitive, hydrolyzing to form the toxic and explosive hydrazoic acid. researchgate.net

Phase-Transfer Catalysis: For reactions where the reactants are in different phases (e.g., an organic solution of the chloro-acetamide and an aqueous solution of sodium azide), a phase-transfer catalyst can be employed. iastate.educrdeepjournal.org These catalysts, typically quaternary ammonium (B1175870) salts, facilitate the transfer of the azide anion from the aqueous phase to the organic phase, thereby accelerating the reaction. crdeepjournal.org This approach can enhance reaction rates and yields in biphasic systems. iastate.edu

Divergent and Convergent Synthetic Strategies for Functionalization of the Acetamide and Phenyl Moieties

The functionalization of this compound can be approached through both divergent and convergent synthetic strategies to generate a library of structurally diverse analogs. These strategies allow for the selective modification of the acetamide and phenyl moieties, enabling the exploration of structure-activity relationships for various applications.

Divergent Synthesis:

A divergent synthetic approach begins with a common core structure, in this case, this compound, which is then subjected to a variety of reactions to introduce diverse functional groups. wikipedia.org This method is highly efficient for rapidly creating a library of related compounds from a central starting material.

Functionalization of the Azide Group: The azide moiety is a versatile functional group that can participate in several transformations. The most prominent reaction is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key "click chemistry" reaction, which yields 1,2,3-triazoles. pnas.org This reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance. By reacting this compound with a diverse range of terminal alkynes, a wide array of triazole derivatives can be synthesized.

Functionalization of the Phenyl Ring: The isopropylphenyl ring can be functionalized through electrophilic aromatic substitution reactions. Depending on the reaction conditions and the directing effects of the isopropyl and acetamido groups, various substituents (e.g., nitro, halogen, acyl groups) can be introduced onto the aromatic ring. However, the acetamido group is a moderately activating, ortho-, para-directing group, which would direct incoming electrophiles to the positions ortho to the acetamido group.

Modification of the Acetamide Linkage: The amide bond itself is generally stable. nih.gov However, modifications can be envisioned by first hydrolyzing the amide to the corresponding 4-isopropylaniline and 2-azidoacetic acid, followed by re-amidation with different acylating agents or amines to create analogs with altered linker characteristics.

Convergent Synthesis:

For the synthesis of analogs of this compound, a convergent strategy would involve:

Synthesis of a diverse set of N-aryl-2-azidoacetamides: This can be achieved by reacting various substituted anilines with 2-azidoacetyl chloride. The substituted anilines can be prepared through a multitude of standard organic transformations, allowing for extensive variation in the phenyl moiety.

Synthesis of functionalized 4-isopropylaniline derivatives: The 4-isopropylaniline core can be modified prior to the amidation step. For instance, electrophilic aromatic substitution reactions on 4-isopropylaniline could introduce functional groups that might not be compatible with the conditions of the subsequent amidation or azide introduction steps.

Late-stage assembly: The final amide bond formation between a functionalized 4-isopropylaniline and 2-azidoacetic acid (or its activated derivative) would complete the synthesis.

A key advantage of a convergent approach is the ability to incorporate sensitive functional groups late in the synthesis, avoiding their exposure to potentially harsh reaction conditions in earlier steps.

Interactive Table: Comparison of Divergent and Convergent Strategies

| Feature | Divergent Synthesis | Convergent Synthesis |

| Starting Material | Single common intermediate (this compound) | Multiple, independently synthesized fragments |

| Efficiency | High for generating large libraries of related compounds | Can be more efficient for complex targets and allows for optimization of individual steps |

| Flexibility | Modifications are made to the core structure | Greater flexibility in the diversity of the fragments that can be combined |

| Yield | Overall yield can decrease with an increasing number of steps from the common intermediate | Often results in higher overall yields for complex molecules |

| Purification | Can be challenging due to the similarity of the products | Purification of intermediates can be easier |

Green Chemistry Principles and Sustainable Synthesis Approaches for Azidoacetamide Compounds

The application of green chemistry principles to the synthesis of this compound and related compounds is crucial for minimizing environmental impact and improving the safety and efficiency of the manufacturing process. Key areas of focus include the use of greener solvents, catalysts, and reaction conditions.

Sustainable Amide Bond Formation:

Traditional methods for amide bond formation often rely on stoichiometric coupling reagents that generate significant amounts of waste. ucl.ac.uk Greener alternatives focus on catalytic methods and minimizing waste.

Catalytic N-Acylation: The use of catalysts for the N-acylation of amines is a more sustainable approach. For instance, acetic acid has been reported as a simple and inexpensive catalyst for the acetylation of various amines using ethyl acetate (B1210297) or butyl acetate as the acyl source. rsc.orgrsc.org This avoids the use of more hazardous reagents like acetyl chloride or acetic anhydride.

Enzymatic Synthesis: Biocatalysis offers a highly sustainable method for amide bond formation. rsc.org Enzymes like Candida antarctica lipase (B570770) B can catalyze the direct amidation of carboxylic acids and amines in greener solvents such as cyclopentyl methyl ether, often with high conversions and yields, and without the need for extensive purification. nih.gov

Greener Azide Synthesis:

The synthesis of the azide moiety typically involves sodium azide, a toxic and potentially explosive reagent. Greener methods aim to reduce the risks associated with this reagent.

Safer Azide Synthesis Processes: Recent research has focused on making the production of sodium azide itself safer and more efficient. One approach involves altering the alcohol reactant used in the nitrosation-reduction method, which can significantly reduce reaction times and improve safety. rsc.orgrsc.org

In Situ Generation of Azides: To avoid the isolation and handling of potentially hazardous organic azides, one-pot procedures where the azide is generated in situ and immediately used in a subsequent reaction, such as a "click" reaction, are highly desirable. psu.edu

Solvent Selection and Reaction Conditions:

The choice of solvent is a critical aspect of green chemistry. Many traditional organic solvents are volatile, toxic, and flammable.

Greener Solvents: The use of safer, more environmentally benign solvents is encouraged. Water is an ideal green solvent for many reactions. psu.edu Other greener alternatives to common laboratory solvents include 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and polyethylene (B3416737) glycols (PEGs). merckmillipore.com

Solvent-Free Reactions: Whenever possible, conducting reactions under solvent-free conditions is a highly effective green approach. mdpi.com Microwave-assisted organic synthesis can often facilitate solvent-free reactions, leading to shorter reaction times and higher yields. electronicsandbooks.com

Interactive Table: Green Chemistry Approaches for Azidoacetamide Synthesis

| Green Chemistry Principle | Traditional Method | Greener Alternative |

| Atom Economy | Use of stoichiometric coupling reagents for amidation | Catalytic amidation, enzymatic synthesis rsc.orgacs.org |

| Safer Chemicals | Use of sodium azide and volatile organic solvents | In situ generation of azides, use of greener solvents like water or CPME psu.edumerckmillipore.com |

| Energy Efficiency | High-temperature reflux for extended periods | Microwave-assisted synthesis, reactions at ambient temperature electronicsandbooks.com |

| Waste Prevention | Generation of by-products from coupling reagents | Catalytic reactions with high selectivity, solvent-free conditions ucl.ac.ukmdpi.com |

| Use of Renewable Feedstocks | Petroleum-based starting materials | Biocatalysis, use of bio-derived solvents |

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, safer, and economically viable.

Advanced Spectroscopic and Structural Elucidation of 2 Azido N 4 Isopropylphenyl Acetamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H and ¹³C NMR spectra of 2-azido-N-(4-isopropylphenyl)acetamide provide the foundational information for its structural verification. The chemical shifts are influenced by the electronic environment of each nucleus, allowing for the assignment of each signal to a specific atom or group of atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons of the 4-isopropylphenyl group, the methylene (B1212753) protons adjacent to the azide (B81097) group, the methine and methyl protons of the isopropyl group, and the amide proton. The aromatic protons are expected to appear as a set of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The amide proton would likely present as a broad singlet, and its chemical shift could be solvent-dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will show signals for each unique carbon atom in the molecule. The carbonyl carbon of the amide group is expected to have the largest chemical shift. The aromatic carbons will appear in the typical downfield region for sp²-hybridized carbons, with quaternary carbons showing lower intensity. The aliphatic carbons of the azido-acetyl and isopropyl groups will be found in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Amide (NH) | ~9.5-10.5 (s, 1H) | - |

| Aromatic (CH) | ~7.5 (d, 2H), ~7.2 (d, 2H) | ~120-145 |

| Azido-methylene (CH₂) | ~4.1 (s, 2H) | ~50-55 |

| Isopropyl (CH) | ~2.9 (sept, 1H) | ~33-38 |

| Isopropyl (CH₃) | ~1.2 (d, 6H) | ~23-25 |

| Carbonyl (C=O) | - | ~165-170 |

Note: Predicted chemical shifts are based on analogous structures and typical functional group ranges. Actual values may vary depending on the solvent and experimental conditions. s = singlet, d = doublet, sept = septet.

To further confirm the structural assignments and elucidate through-bond and through-space connectivities, a suite of two-dimensional (2D) NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the aromatic protons on the phenyl ring and between the methine and methyl protons of the isopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique is invaluable for definitively assigning the carbon signals based on their attached protons. For instance, the methylene protons' signal will correlate with the methylene carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range (typically 2-3 bonds) correlations between protons and carbons. This is crucial for identifying quaternary carbons and piecing together the molecular skeleton. Key HMBC correlations would be expected from the amide proton to the carbonyl carbon and the aromatic carbons, and from the methylene protons to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation and stereochemistry. For example, NOESY could reveal spatial proximity between the amide proton and the aromatic protons, or between the methylene protons and the aromatic ring.

Advanced Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the exact molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns.

For a moderately polar and thermally labile molecule like this compound, soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are ideal for determining the molecular weight with high precision and minimal fragmentation.

ESI: This technique is well-suited for analyzing samples from solution. In positive ion mode, the compound would likely be observed as the protonated molecule [M+H]⁺ or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. High-resolution mass spectrometry (HRMS) using an ESI source would provide the exact mass of the molecular ion, allowing for the determination of the elemental composition.

MALDI: MALDI is useful for analyzing solid samples and is less prone to forming multiple adducts compared to ESI. It would also be expected to primarily generate the molecular ion peak.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound (C₁₁H₁₄N₄O)

| Ion | Calculated m/z |

| [M+H]⁺ | 235.1246 |

| [M+Na]⁺ | 257.1065 |

| [M+K]⁺ | 273.0805 |

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide detailed information about the molecule's substructures.

The fragmentation of this compound would likely proceed through several key pathways:

Loss of N₂: A characteristic fragmentation of azides is the neutral loss of a nitrogen molecule (28 Da), leading to a nitrene intermediate that can undergo further rearrangement.

Amide Bond Cleavage: Cleavage of the amide bond can occur, leading to fragments corresponding to the acylium ion and the anilinium ion.

Loss of the Isopropyl Group: Fragmentation within the isopropyl substituent is also possible, typically involving the loss of a methyl radical followed by further rearrangements.

Table 3: Predicted Key MS/MS Fragmentation Pathways for this compound

| Precursor Ion (m/z) | Key Fragment Ion (m/z) | Proposed Neutral Loss/Fragment Structure |

| 235.12 | 207.12 | Loss of N₂ |

| 235.12 | 148.11 | [H₂N-C₆H₄-CH(CH₃)₂]⁺ |

| 235.12 | 88.03 | [CH₂(N₃)C=O]⁺ |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting of Characteristic Functional Groups

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong, characteristic absorption bands for the key functional groups. A very strong and sharp absorption around 2100 cm⁻¹ is the hallmark of the azide (N₃) asymmetric stretching vibration. The amide group will give rise to several distinct bands: an N-H stretch around 3300 cm⁻¹, a C=O stretch (Amide I band) around 1660 cm⁻¹, and an N-H bend (Amide II band) around 1550 cm⁻¹. Aromatic C-H and aliphatic C-H stretching vibrations will be observed above and below 3000 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The azide symmetric stretch, which is often weak in the IR spectrum, may be more prominent in the Raman spectrum. The aromatic ring vibrations are also typically strong in Raman spectra.

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Amide (N-H) | Stretch | ~3300 (strong, broad) | Weak |

| Aromatic (C-H) | Stretch | ~3100-3000 (medium) | Strong |

| Aliphatic (C-H) | Stretch | ~2960-2850 (medium) | Medium |

| Azide (N₃) | Asymmetric Stretch | ~2100 (very strong, sharp) | Weak |

| Carbonyl (C=O) | Amide I Stretch | ~1660 (strong) | Medium |

| Amide (N-H) | Amide II Bend | ~1550 (strong) | Weak |

| Aromatic (C=C) | Ring Stretch | ~1600, ~1500 (medium) | Strong |

Following a comprehensive search for scientific literature and crystallographic databases, specific X-ray crystallography data for the compound this compound could not be located. The available research details the structural analysis of closely related analogs, but not the specific molecule requested.

To generate a scientifically accurate article detailing the solid-state molecular architecture, crystal packing, hydrogen bonding, and conformational analysis, experimental data from X-ray diffraction studies of this compound is essential. Without this foundational data, a report compliant with the required accuracy and detail cannot be produced.

Information on analogous compounds, such as 2-azido-N-(4-fluorophenyl)acetamide nih.govresearchgate.net and 2-azido-N-(4-methylphenyl)acetamide, nih.govresearchgate.net is available and describes features like the formation of hydrogen-bonded chains and the presence of multiple molecular conformations within the crystal lattice. nih.govnih.gov However, the substitution of a fluorine or methyl group with an isopropyl group would significantly alter the steric and electronic properties, leading to different crystal packing and intermolecular interactions. Therefore, extrapolating data from these analogs to the target compound would be scientifically unsound.

Due to the absence of specific crystallographic data for this compound, the requested article sections cannot be completed at this time.

Chemical Reactivity and Derivatization Strategies of 2 Azido N 4 Isopropylphenyl Acetamide

Reactivity of the Azido (B1232118) Group in Bioorthogonal Ligation and Cycloaddition Reactions

The azide (B81097) functional group is a cornerstone of bioorthogonal chemistry, a field focused on chemical reactions that can occur in living systems without interfering with native biochemical processes. nih.gov Its small size, stability in aqueous environments, and unique reactivity make it an ideal chemical reporter. nih.gov The azido group in 2-azido-N-(4-isopropylphenyl)acetamide partakes in several key bioorthogonal and cycloaddition reactions.

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent example of a "click chemistry" reaction, known for its reliability, high yield, and selectivity. rsc.org This reaction involves the [3+2] cycloaddition of an azide and a terminal alkyne, catalyzed by a copper(I) species, to exclusively form a 1,4-disubstituted 1,2,3-triazole. nih.gov The reaction is typically carried out under mild conditions, often in aqueous solutions, and is accelerated by the use of copper-binding ligands. scispace.com

The general mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide to form a six-membered copper-containing ring. This intermediate subsequently rearranges and, upon protonation, yields the stable triazole product. The reaction's efficiency and the stability of the resulting triazole linkage have led to its widespread use in bioconjugation, drug discovery, and materials science. mdpi.com

Table 1: Key Features of CuAAC Reactions

| Feature | Description |

|---|---|

| Reactants | Organic azide and a terminal alkyne |

| Catalyst | Copper(I) ions, often generated in situ from a Cu(II) salt and a reducing agent like sodium ascorbate. scispace.com |

| Product | 1,4-disubstituted 1,2,3-triazole. nih.gov |

| Conditions | Typically mild, often performed at room temperature in various solvents, including water. nih.gov |

| Advantages | High yield, high regioselectivity, and tolerance of a wide range of functional groups. rsc.org |

To circumvent the potential toxicity of copper catalysts in living systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This reaction utilizes the inherent ring strain of cyclooctynes to drive the cycloaddition with azides without the need for a metal catalyst. The release of this ring strain provides the thermodynamic driving force for the reaction, allowing it to proceed efficiently at physiological temperatures.

Various cyclooctyne (B158145) reagents have been synthesized to optimize reaction kinetics and stability. For instance, the introduction of electron-withdrawing fluorine atoms, as seen in difluorinated cyclooctynes (DIFO), can significantly increase the reaction rate. nih.gov Dibenzocyclooctynols (DIBO) are another class of reagents that react rapidly with azides. nih.govnih.gov SPAAC has become a valuable tool for labeling and imaging biomolecules in live cells and organisms.

Table 2: Comparison of Common Cyclooctynes Used in SPAAC

| Cyclooctyne Reagent | Key Characteristics |

|---|---|

| Cyclooctyne (OCT) | First generation, relatively slow reaction rates. nih.gov |

| Difluorinated Cyclooctyne (DIFO) | Increased reaction rates due to electron-withdrawing fluorine groups. nih.gov |

| Dibenzocyclooctynol (DIBO) | Reacts exceptionally fast with azides. nih.govnih.govenamine.net |

| Bicyclononyne (BCN) | Offers a balance of high reactivity and small size. enamine.net |

The Staudinger reaction provides a mild method for the reduction of azides to primary amines using phosphines, such as triphenylphosphine. wikipedia.orgorganic-chemistry.org The reaction proceeds through the formation of an iminophosphorane (or aza-ylide) intermediate, which is then hydrolyzed to yield the amine and a phosphine oxide byproduct. wikipedia.orgorganic-chemistry.org

A modification of this reaction, known as the Staudinger ligation, is a powerful tool for forming amide bonds. nih.govthermofisher.com In this process, the aza-ylide intermediate is trapped by an intramolecular electrophile, leading to the formation of a stable amide linkage. thermofisher.com The "traceless" version of this ligation is particularly useful in protein synthesis, as it leaves no residual atoms from the phosphine reagent in the final product. nih.govnih.gov The reaction is highly chemoselective and proceeds without epimerization at adjacent stereocenters. raineslab.com

Table 3: Overview of Staudinger Reactions

| Reaction Type | Reactants | Product | Key Feature |

|---|---|---|---|

| Staudinger Reduction | Azide, Phosphine, Water | Primary Amine, Phosphine Oxide | Mild reduction of azides to amines. wikipedia.orgorganic-chemistry.orgyoutube.com |

| Staudinger Ligation | Azide, Phosphine with an electrophilic trap | Amide | Forms a stable amide bond. nih.govthermofisher.com |

| Traceless Staudinger Ligation | Azide, Specifically designed phosphinothioester | Amide | Amide bond formation without residual phosphine atoms. wikipedia.orgnih.gov |

Upon photolysis, organic azides can release dinitrogen (N₂) to generate highly reactive nitrene intermediates. nih.govnih.gov These nitrenes can exist in either a singlet or triplet spin state, influencing their subsequent reactivity. nih.gov Triplet alkyl nitrenes are known to be persistent intermediates that can undergo various reactions, including dimerization to form azo compounds. researchgate.net

This photochemical reactivity is harnessed in photoaffinity labeling and crosslinking applications. nih.govnih.gov By incorporating an azido group into a molecule of interest, irradiation with light can trigger the formation of a nitrene that will covalently bond with nearby molecules, allowing for the study of molecular interactions. nih.gov The generation of nitrenes from azides can also be induced by applying voltage pulses with a scanning tunneling microscope tip, offering precise spatial control. nih.gov

Chemical Modifications and Transformations of the N-(4-isopropylphenyl)acetamide Moiety

The N-(4-isopropylphenyl)acetamide portion of the molecule also offers sites for chemical modification, primarily at the amide nitrogen.

The N-alkylation of amides is a fundamental transformation in organic synthesis. However, the amide nitrogen is generally not a strong nucleophile. stackexchange.com To achieve N-alkylation, the amide must first be deprotonated using a strong base, such as sodium hydride, to form the more nucleophilic amide anion. stackexchange.com This anion can then react with an alkylating agent, like an alkyl halide. stackexchange.com Alternatively, catalytic methods using transition metals like cobalt have been developed for the N-alkylation of amides with alcohols. nih.gov Reductive alkylation, reacting the amide with an aldehyde or ketone in the presence of hydrogen and a catalyst, is another route to N-alkylated products. google.com These reactions allow for the introduction of various alkyl groups onto the amide nitrogen, further diversifying the chemical space accessible from this compound.

Substitution and Functionalization of the Isopropylphenyl Ring

The isopropylphenyl ring of this compound presents a versatile scaffold for further chemical modification. The reactivity of the aromatic ring is primarily governed by the directing effects of the acetamido and isopropyl substituents. The acetamido group is an ortho-, para-directing activator, while the isopropyl group is also an ortho-, para-directing activator. Due to the para-substitution of these groups relative to each other, electrophilic aromatic substitution reactions are expected to occur at the positions ortho to either the acetamido or the isopropyl group.

Common electrophilic substitution reactions that can be envisaged for the functionalization of the isopropylphenyl ring include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The specific conditions for these reactions would need to be carefully optimized to achieve selective substitution and to avoid potential side reactions involving the azido or amide functionalities. For instance, strong acidic conditions often employed in nitration or sulfonation might lead to the hydrolysis of the amide bond.

Computational studies on related N-arylacetamides have been used to predict the partial charge distribution on the aromatic ring, which can in turn predict the preferred sites for electrophilic attack. Such studies, in conjunction with experimental validation, would be instrumental in developing selective functionalization strategies for this compound.

A representative table of potential electrophilic substitution reactions is provided below, based on general knowledge of aromatic chemistry.

| Reaction | Reagents | Expected Product(s) |

| Nitration | HNO₃, H₂SO₄ | 2-azido-N-(4-isopropyl-2-nitrophenyl)acetamide and 2-azido-N-(4-isopropyl-3-nitrophenyl)acetamide |

| Bromination | Br₂, FeBr₃ | 2-azido-N-(2-bromo-4-isopropylphenyl)acetamide and 2-azido-N-(3-bromo-4-isopropylphenyl)acetamide |

| Chlorination | Cl₂, AlCl₃ | 2-azido-N-(2-chloro-4-isopropylphenyl)acetamide and 2-azido-N-(3-chloro-4-isopropylphenyl)acetamide |

| Sulfonation | Fuming H₂SO₄ | 2-azido-N-(4-isopropyl-2-sulfophenyl)acetamide and 2-azido-N-(4-isopropyl-3-sulfophenyl)acetamide |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-azido-N-(2-acyl-4-isopropylphenyl)acetamide and 2-azido-N-(3-acyl-4-isopropylphenyl)acetamide |

Amide Bond Transformations (e.g., Hydrolysis, Transamidation)

The amide bond in this compound is a key functional group that can undergo various transformations, most notably hydrolysis and transamidation. These reactions typically require catalysis due to the inherent stability of the amide linkage.

Hydrolysis: The hydrolysis of the amide bond in this compound would yield 4-isopropylaniline (B126951) and 2-azidoacetic acid. This reaction can be catalyzed by either acid or base.

Acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. etsu.edu

Base-catalyzed hydrolysis proceeds via the nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate which then collapses to give the carboxylate and the amine. youtube.com

Transamidation: This process involves the exchange of the amine portion of the amide with another amine. Direct transamidation is a challenging reaction due to the low reactivity of the amide bond and is often carried out in the presence of a catalyst. The mechanism can vary depending on the catalyst and reactants used. For example, some metal catalysts activate the amide, facilitating the nucleophilic attack of the incoming amine.

Synthesis of Hybrid Scaffolds and Bioconjugates Incorporating the this compound Unit

The presence of the azido group in this compound makes it a valuable building block for the synthesis of more complex molecular architectures, including hybrid scaffolds and bioconjugates. The azide functionality is particularly amenable to "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds.

The most prominent click reaction involving azides is the Huisgen 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazole rings. pharmainfo.in This reaction can be performed under mild conditions, often in the presence of a copper(I) catalyst (CuAAC) or with strained alkynes in the absence of a metal catalyst (strain-promoted azide-alkyne cycloaddition or SPAAC). The resulting triazole ring is stable and can act as a linker to connect the this compound moiety to other molecules.

This strategy can be employed to create a diverse range of hybrid molecules. For example, by reacting this compound with an alkyne-functionalized biomolecule (e.g., a peptide, protein, or nucleic acid), a bioconjugate can be formed. This approach is widely used in chemical biology and drug discovery for applications such as labeling, imaging, and targeted drug delivery.

Similarly, hybrid scaffolds with potential applications in materials science or medicinal chemistry can be synthesized by reacting this compound with molecules containing multiple alkyne groups, leading to the formation of polymers or dendritic structures. The synthesis of various 1,2,4-triazole and 1,2,3-triazole derivatives from azidoacetamide precursors has been reported, highlighting the versatility of this chemical handle. pharmainfo.inminia.edu.egchemmethod.commdpi.com

Kinetic and Mechanistic Studies of Key Transformation Reactions

Understanding the kinetics and mechanisms of the reactions involving this compound is crucial for controlling its reactivity and for the rational design of synthetic pathways.

Azide-Alkyne Cycloaddition: The kinetics of the azide-alkyne cycloaddition have been studied for various systems. The uncatalyzed reaction is typically slow, but the rate is significantly accelerated in the presence of a Cu(I) catalyst. researchgate.net Kinetic analysis of the bulk azide-alkyne cycloaddition between 1-azidodecane and phenyl propargyl ether revealed that the reaction follows second-order kinetics. rsc.orgresearchgate.net The activation energy for this process was estimated to be around 82 kJ/mol. rsc.orgresearchgate.net The large negative values of the activation entropy suggest a concerted Huisgen mechanism. rsc.orgresearchgate.net While these data are for a different azide, they provide a reasonable estimate for the kinetic parameters that might be expected for the reaction of this compound with an alkyne.

Amide Hydrolysis: Mechanistic studies of amide hydrolysis have shown that the reaction can proceed through different pathways depending on the conditions. The acid-catalyzed hydrolysis of p-methyl benzyl-2-theno hydroxamic acid, a related amide, was found to proceed via an A-2 mechanism, involving a rapid protonation of the carbonyl oxygen followed by a slow, rate-determining attack of water. The reaction exhibited pseudo-first-order kinetics under acidic conditions. It is plausible that the acid hydrolysis of this compound follows a similar mechanistic pathway.

Computational Chemistry and Molecular Modeling Studies of 2 Azido N 4 Isopropylphenyl Acetamide

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution, which governs the molecule's reactivity, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Energy Profiles

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For 2-azido-N-(4-isopropylphenyl)acetamide, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its most stable three-dimensional structure (geometry optimization). nih.gov This process minimizes the energy of the molecule to predict equilibrium bond lengths and angles.

Studies on analogous compounds, such as 2-azido-N-(4-methylphenyl)acetamide and 2-azido-N-(4-fluorophenyl)acetamide, have shown that the asymmetric unit can contain multiple independent molecules with significant differences in the rotational orientation of the azido (B1232118) group. nih.gov For this compound, key conformational features would include the torsion angles defining the orientation of the azido group relative to the acetamide (B32628) backbone and the dihedral angle between the phenyl ring and the acetamide plane. nih.gov

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C=O | 1.23 |

| N-H | 1.01 |

| C-N (amide) | 1.35 |

| N-N (azide) | 1.25 |

| N≡N (azide) | 1.15 |

| **Bond Angles (°) ** | |

| O=C-N | 123 |

| C-N-H | 119 |

| C-N-N (azide) | 115 |

| N-N-N (azide) | 172 |

| Dihedral Angles (°) | |

| Phenyl-Amide Plane | ~20-60 |

| N-N-C-C (azide) | ~-100 to -175 |

Note: These values are hypothetical and based on typical parameters from DFT calculations on analogous structures.

Furthermore, DFT is used to calculate molecular properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and stability. A smaller energy gap suggests higher reactivity.

| Property | Predicted Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -2.0 |

| HOMO-LUMO Gap | 4.5 |

Note: Hypothetical values for illustrative purposes.

Ab Initio Methods for High-Accuracy Electronic Structure Analysis

For even greater accuracy in electronic structure analysis, ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can be employed. While computationally more demanding than DFT, these methods are based on first principles of quantum mechanics without empirical parameters. They are particularly useful for refining energies and studying systems where electron correlation effects are crucial, providing a benchmark for results obtained from DFT.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvation Dynamics

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its behavior over time. An MD simulation of this compound in a solvent like water would reveal its conformational flexibility. aip.org Key dynamic behaviors to observe would be the rotation around the C-N amide bond, the flexibility of the isopropyl group, and the rotational dynamics of the azido moiety.

These simulations track the movements of atoms over nanoseconds, providing insights into the molecule's accessible conformations and its interactions with surrounding solvent molecules. Analysis of the simulation trajectory can reveal stable hydrogen bonding patterns between the amide group and water, as well as the hydrophobic interactions of the isopropylphenyl group. This information is crucial for understanding how the molecule behaves in a biological environment. researcher.life

Molecular Docking and Ligand-Target Interaction Prediction for Research Tool Development

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ekb.eg This is particularly useful in drug discovery for predicting how a ligand, such as this compound, might interact with a biological target like an enzyme or receptor. jocpr.comekb.eg

In Silico Analysis of Hypothetical Binding Sites and Interaction Modes

In a hypothetical scenario, this compound could be docked into the active site of a target protein. The results would predict the binding affinity, often expressed as a docking score, and the specific interactions that stabilize the complex. These interactions typically include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For example, the amide group of the molecule could act as a hydrogen bond donor (N-H) and acceptor (C=O), while the isopropylphenyl group could engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket. rsc.org

| Hypothetical Target | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

| Protein Kinase X | -8.5 | GLU 85, LEU 132 | Hydrogen Bond, Hydrophobic |

| Cyclooxygenase-2 | -7.9 | TYR 355, VAL 523 | Hydrogen Bond, Hydrophobic |

| HIV Reverse Transcriptase | -9.1 | LYS 101, PRO 236 | Hydrogen Bond, Hydrophobic |

Note: This data is purely hypothetical to illustrate the output of a molecular docking study.

Pharmacophore Modeling and Virtual Screening for Novel Chemical Probes

The interaction patterns identified through molecular docking can be used to develop a pharmacophore model. researchgate.netnih.gov This model is an abstract representation of the essential molecular features necessary for binding to a specific target. For this compound, a pharmacophore model might include a hydrogen bond donor, a hydrogen bond acceptor, and a hydrophobic region, all arranged in a specific 3D geometry. dergipark.org.tr

This pharmacophore can then be used as a query in a virtual screening campaign to search large chemical databases for other molecules that match these features. nih.govrsc.org This process can rapidly identify a diverse set of compounds that are likely to bind to the same target, providing a starting point for the development of new chemical probes or therapeutic leads. nih.gov

QSAR (Quantitative Structure-Activity Relationship) Analysis on Derivatives for Mechanistic Insights in Chemical Biology

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique employed to ascertain a mathematical correlation between the chemical structure of a series of compounds and their biological activity. In the context of chemical biology, QSAR studies on derivatives of a lead compound, such as this compound, can provide crucial mechanistic insights into its mode of action and guide the rational design of more potent analogues.

A hypothetical QSAR study on a series of 2-azido-N-(aryl)acetamide derivatives could be conducted to explore the structural requirements for a specific biological activity, for instance, enzyme inhibition. The core concept involves systematically modifying the aryl moiety of the parent compound and correlating these structural changes with variations in biological response.

Methodology: The process would begin with the design of a training set of molecules, where the substituent (R) on the phenyl ring is varied to represent a range of electronic and steric properties. For each derivative, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, such as:

Electronic descriptors: Hammett constants (σ), dipole moment, and partial atomic charges, which describe the electron-donating or withdrawing nature of the substituents.

Steric descriptors: Molar refractivity (MR) and Taft steric parameters (Es), which account for the size and shape of the substituents.

Hydrophobic descriptors: The partition coefficient (logP), which measures the lipophilicity of the molecule.

Topological descriptors: Connectivity indices that describe the branching and shape of the molecule.

Using multiple linear regression (MLR) or more advanced machine learning algorithms, a mathematical equation is derived that links a selection of these descriptors to the observed biological activity (e.g., pIC50, the negative logarithm of the half-maximal inhibitory concentration). A typical QSAR equation might take the form:

pIC50 = c₀ + c₁σ + c₂MR + c₃logP

Where c₀, c₁, c₂, and c₃ are regression coefficients. The statistical quality of the model is assessed through parameters like the correlation coefficient (R²), leave-one-out cross-validation (q²), and external validation using a separate test set of compounds.

Mechanistic Insights: The resulting QSAR model provides insights into the nature of the interactions between the ligand and its biological target. For example, a positive coefficient for the logP descriptor would suggest that increased hydrophobicity enhances biological activity, indicating that the compound likely binds to a hydrophobic pocket in the target protein. Similarly, the coefficients for electronic and steric descriptors can elucidate the importance of electrostatic and shape-complementarity in the binding process.

Below is a hypothetical data table illustrating a QSAR analysis for a series of derivatives of this compound.

| Compound ID | Substituent (R) | pIC50 (Experimental) | logP (Hydrophobicity) | MR (Molar Refractivity) | σ (Hammett Constant) |

| 1 | -H | 5.20 | 2.10 | 45.6 | 0.00 |

| 2 | -CH3 | 5.45 | 2.60 | 50.2 | -0.17 |

| 3 | -Cl | 5.60 | 2.81 | 50.6 | 0.23 |

| 4 | -OCH3 | 5.35 | 2.08 | 52.4 | -0.27 |

| 5 | -NO2 | 5.95 | 2.03 | 52.1 | 0.78 |

| 6 | -isopropyl | 5.80 | 3.15 | 59.8 | -0.15 |

This table is for illustrative purposes only. The pIC50 values are hypothetical.

From such a model, one could infer that electron-withdrawing groups (positive σ) and increased hydrophobicity (higher logP) might be favorable for the biological activity . This understanding provides a rational basis for the design of new, potentially more effective, derivatives.

Prediction of Spectroscopic Parameters via Computational Methods for Experimental Validation

Computational chemistry offers powerful tools for the prediction of spectroscopic parameters, which can serve as a valuable adjunct to experimental characterization. Methods based on Density Functional Theory (DFT) are widely used to calculate parameters for Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy with a high degree of accuracy. For a molecule like this compound, these computational predictions can aid in the interpretation of experimental spectra and confirm the molecular structure.

Computational Prediction of IR Spectra: The vibrational frequencies of a molecule can be calculated by performing a geometry optimization followed by a frequency calculation, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)). The computed vibrational frequencies correspond to the various vibrational modes of the molecule, such as N-H stretching, C=O stretching, and the characteristic asymmetric stretch of the azide (B81097) (N₃) group. It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors in the computational method, thereby improving the agreement with experimental data.

Computational Prediction of NMR Spectra: The chemical shifts (δ) in ¹H and ¹³C NMR spectroscopy can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The calculation is performed on the optimized geometry of the molecule. The computed isotropic shielding values are then referenced against the shielding value of a standard compound (e.g., tetramethylsilane, TMS), which is calculated at the same level of theory, to obtain the chemical shifts. These predicted shifts can be invaluable for assigning the signals in an experimental spectrum, especially for complex molecules.

Experimental Validation: The reliability of these computational predictions is established by comparing them with experimental data. While experimental data for this compound itself may not be readily available in the literature, data from structurally similar compounds, such as 2-azido-N-(4-fluorophenyl)acetamide, can be used for validation purposes. nih.gov For instance, the experimental FT-IR spectrum of the fluoro-derivative shows characteristic peaks at 3254 cm⁻¹ (N-H stretch), 2109 cm⁻¹ (N₃ stretch), and 1660 cm⁻¹ (C=O stretch). nih.gov A reliable computational model for this compound should predict these key vibrational modes in similar regions.

Below is a table presenting a hypothetical comparison between predicted spectroscopic parameters for this compound and experimental data for a related compound to illustrate the validation process.

| Spectroscopic Parameter | Functional Group | Predicted Value for this compound (cm⁻¹) | Experimental Value for 2-azido-N-(4-fluorophenyl)acetamide (cm⁻¹) nih.gov |

| IR Frequency | N-H stretch | 3260 | 3254 |

| IR Frequency | N₃ asymmetric stretch | 2115 | 2109 |

| IR Frequency | C=O stretch | 1665 | 1660 |

| ¹H NMR Shift (δ, ppm) | -NH (amide) | 10.10 | 10.05 |

| ¹H NMR Shift (δ, ppm) | -CH₂- | 4.10 | 4.02 |

| ¹³C NMR Shift (δ, ppm) | C=O | 165.80 | 165.71 |

| ¹³C NMR Shift (δ, ppm) | -CH₂- | 51.25 | 51.18 |

This table contains hypothetical predicted data for illustrative purposes.

The close agreement between the predicted values for the target compound and the experimental values for a structurally analogous molecule would lend confidence to the computational model. This validated model can then be used to predict other properties of the molecule or to study its behavior in different chemical environments, providing a powerful synergy between computational and experimental chemistry.

Exploration of Biological Interaction Mechanisms and Research Applications Excluding Clinical, Safety, Dosage

Design and Synthesis of 2-Azido-N-(4-isopropylphenyl)acetamide as a Chemical Probe or Labeling Agent

The rational design of this compound as a chemical probe is centered on the strategic incorporation of the azide (B81097) (N₃) moiety. This functional group is not only a versatile chemical handle but is also bioorthogonal, meaning it does not readily react with most biological molecules, thus ensuring specific and targeted interactions in complex biological systems. The N-(4-isopropylphenyl)acetamide portion of the molecule can be tailored to mimic the structure of substrates or ligands for specific enzymes or receptors, guiding the probe to its intended biological target.

The synthesis of this compound can be achieved through a straightforward and efficient nucleophilic substitution reaction. While specific literature detailing the synthesis of this exact compound is not abundant, a general and well-established synthetic route for analogous N-aryl-2-azidoacetamides provides a reliable methodology. nih.govnih.gov This typically involves a two-step process:

Amidation: The process begins with the reaction of 4-isopropylaniline (B126951) with 2-chloroacetyl chloride in the presence of a mild base to form the intermediate, 2-chloro-N-(4-isopropylphenyl)acetamide.

Azide Installation: The chloro-intermediate is then reacted with an azide salt, such as sodium azide, in a suitable solvent. The azide ion displaces the chloride ion via an Sₙ2 reaction to yield the final product, this compound.

This synthetic approach is robust and can be adapted for the creation of a library of related probes with varying substituents on the phenyl ring to explore structure-activity relationships.

Applications in Photoaffinity Labeling (PAL) for Target Identification in Chemical Biology

Photoaffinity labeling (PAL) is a powerful technique used to identify the specific protein targets of a small molecule within a complex biological mixture. The design of this compound makes it a potentially effective photoaffinity probe. The aryl azide group is photoreactive; upon exposure to UV light, it releases dinitrogen gas (N₂) to generate a highly reactive nitrene intermediate. This nitrene can then form a covalent bond with nearby molecules, including the amino acid residues within the binding site of a target protein.

The process of using this compound for PAL would involve:

Incubation: The probe is incubated with a biological sample (e.g., cell lysate, purified protein) to allow it to bind to its target protein.

Photolysis: The sample is irradiated with UV light to activate the azide group and form the reactive nitrene.

Covalent Labeling: The nitrene intermediate covalently crosslinks the probe to its target protein.

Target Identification: The labeled protein can then be identified and characterized using various techniques such as mass spectrometry.

This method allows for the direct and irreversible identification of the molecular targets of a compound, providing crucial insights into its mechanism of action.

Development of Fluorescent or Isotopic Probes through Click Chemistry for Biomolecule Tracking

The azide group in this compound serves as an excellent handle for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.net This highly efficient and specific reaction allows for the covalent attachment of a reporter molecule, such as a fluorescent dye or an isotopic label, to the probe. interchim.frjenabioscience.com

The development of a fluorescent probe would involve reacting this compound with an alkyne-functionalized fluorophore. nih.gov This creates a stable triazole linkage, resulting in a fluorescently tagged version of the original compound. Such probes are invaluable for biomolecule tracking and visualization within cells or tissues using techniques like fluorescence microscopy. oasis-lab.sk

Similarly, an alkyne-containing isotopic tag could be "clicked" onto the probe, enabling its detection and quantification in biological samples through methods like mass spectrometry. This approach is particularly useful for metabolic labeling and flux analysis studies.

| Application | Key Functional Group | Methodology | Outcome |

|---|---|---|---|

| Photoaffinity Labeling | Aryl Azide | UV-induced nitrene formation and covalent crosslinking | Identification of protein binding partners |

| Fluorescent Probes | Azide | Click chemistry with alkyne-fluorophore | Visualization and tracking of biomolecules |

| Isotopic Probes | Azide | Click chemistry with alkyne-isotope tag | Quantification and metabolic tracing |

In Vitro Enzymatic Activity Modulation and Mechanistic Investigations

The N-arylacetamide scaffold is a common motif in many biologically active compounds, including enzyme inhibitors. nih.gov The structural features of this compound suggest its potential to modulate the activity of various enzymes.

Enzyme Inhibition Studies: Substrate Mimicry and Active Site Probing

The N-(4-isopropylphenyl)acetamide portion of the molecule can be designed to mimic the natural substrate of a particular enzyme. By binding to the enzyme's active site, it can act as a competitive inhibitor, preventing the binding and processing of the actual substrate. The isopropyl group on the phenyl ring can provide specific hydrophobic interactions within the active site, enhancing binding affinity and selectivity.

As a probe, this compound can be used to map the topology of an enzyme's active site. By systematically modifying the structure of the probe and observing the effects on its inhibitory activity, researchers can gain a detailed understanding of the structural requirements for binding and inhibition.

Elucidation of Inhibition Mechanisms (e.g., Competitive, Non-Competitive, Irreversible) and Kinetic Parameters (K_i)

To fully characterize the inhibitory potential of this compound, detailed kinetic studies are essential. These studies can elucidate the mechanism of inhibition, which can be competitive, non-competitive, uncompetitive, or mixed. semanticscholar.org

Competitive Inhibition: The inhibitor binds only to the free enzyme at the active site.

Non-competitive Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex at a site distinct from the active site.

Irreversible Inhibition: The inhibitor forms a stable, covalent bond with the enzyme, permanently inactivating it. The photoaffinity labeling capability of the azide group could lead to irreversible inhibition upon UV activation.

The inhibition constant (Kᵢ) is a key kinetic parameter that quantifies the affinity of the inhibitor for the enzyme. A lower Kᵢ value indicates a more potent inhibitor. These parameters are typically determined through graphical analysis of enzyme kinetics data, such as Lineweaver-Burk or Dixon plots. semanticscholar.org

| Inhibition Mechanism | Description | Effect on Vmax | Effect on Km |

|---|---|---|---|

| Competitive | Inhibitor binds to the active site, competing with the substrate. | No change | Increases |

| Non-competitive | Inhibitor binds to an allosteric site, affecting both free enzyme and enzyme-substrate complex. | Decreases | No change |

| Uncompetitive | Inhibitor binds only to the enzyme-substrate complex. | Decreases | Decreases |

| Mixed | Inhibitor binds to an allosteric site, with different affinities for the free enzyme and the enzyme-substrate complex. | Decreases | Varies |

Structure-Activity Relationship (SAR) Analysis of Functionalized Derivatives for Mechanistic Understanding

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For this compound, SAR analysis would involve synthesizing a series of derivatives with systematic modifications to different parts of the molecule and evaluating their inhibitory potency.

Key modifications could include:

Varying the substituent on the phenyl ring: Replacing the isopropyl group with other alkyl groups, halogens, or electron-donating/withdrawing groups can probe the steric and electronic requirements of the enzyme's binding pocket.

Modifying the acetamide (B32628) linker: Altering the length or flexibility of the linker between the azide and the phenyl ring can provide insights into the optimal positioning of the probe within the active site.

Replacing the azide group: While essential for probing applications, replacing the azide with other functional groups can help to delineate its contribution to the compound's intrinsic inhibitory activity.

The data from these SAR studies are crucial for the rational design of more potent and selective enzyme inhibitors and for building a comprehensive mechanistic understanding of the enzyme's function. semanticscholar.org

Receptor Binding and Ligand-Target Interaction Studies In Vitro (Biophysical Techniques)

Biophysical techniques are fundamental to characterizing the interaction between a small molecule and its protein target. These methods provide quantitative data on binding affinity, kinetics, and the thermodynamic forces driving the interaction.

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are a gold standard for quantifying the affinity of a ligand for a receptor. In a typical competitive binding experiment, a radiolabeled ligand with known affinity for the target receptor is incubated with the receptor source (e.g., cell membranes) in the presence of varying concentrations of the unlabeled test compound, in this case, this compound. The ability of the test compound to displace the radioligand from the receptor is measured, allowing for the calculation of its inhibitory constant (Kᵢ), a measure of its binding affinity.

While no specific receptor targets for this compound have been identified in the literature, the N-arylacetamide scaffold is present in compounds known to target various receptors. For instance, related acetamide structures have shown affinity for sigma receptors. sonar.ch Should a target be identified, a radioligand assay would be a primary tool for affinity determination.

Table 1: Illustrative Radioligand Binding Assay Data This table demonstrates how binding affinity data for this compound would be presented if it were tested against hypothetical receptor targets.

| Target Receptor | Radioligand Used | Kᵢ (nM) of Test Compound |

| Receptor A | [³H]-Ligand X | 50 |

| Receptor B | [¹²⁵I]-Ligand Y | >10,000 |

| Receptor C | [³H]-Ligand Z | 250 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) for Binding Kinetics and Thermodynamics

Beyond affinity, understanding the kinetics (on-rate and off-rate) and thermodynamics of binding is crucial. SPR and ITC are powerful, label-free techniques for this purpose.

Surface Plasmon Resonance (SPR) measures the binding of an analyte (e.g., this compound) to a ligand (e.g., a target protein) immobilized on a sensor chip. It provides real-time data on the association (kₐ) and dissociation (kₑ) rates, from which the equilibrium dissociation constant (K₋) can be calculated.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (K₋), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS).

These techniques would provide a comprehensive profile of the molecular interactions between this compound and its putative target.

Table 2: Example of Kinetic and Thermodynamic Data from Biophysical Assays This table illustrates the type of detailed binding data that would be generated from SPR and ITC experiments for the interaction of this compound with a hypothetical target protein.

| Parameter | Description | Illustrative Value | Technique |

| kₐ (M⁻¹s⁻¹) | Association Rate Constant | 1.5 x 10⁵ | SPR |

| kₑ (s⁻¹) | Dissociation Rate Constant | 7.5 x 10⁻³ | SPR |

| K₋ (nM) | Equilibrium Dissociation Constant | 50 | SPR / ITC |

| n | Stoichiometry | 1.1 | ITC |

| ΔH (kcal/mol) | Enthalpy Change | -8.5 | ITC |

| -TΔS (kcal/mol) | Entropic Contribution | -1.5 | ITC |

Note: The data in this table is hypothetical and for illustrative purposes only.

Cellular Uptake and Localization Studies Using Bioconjugation Techniques

The presence of an azido (B1232118) group on this compound makes it an ideal tool for chemical biology applications, particularly for tracking its behavior in living systems using "click chemistry." nih.govnih.gov This bioorthogonal reaction allows a tagged molecule to be selectively coupled to a reporter molecule (like a fluorophore) without interfering with biological processes.

Live-Cell Imaging with Clickable Fluorescent Tags

To visualize the compound in living cells, cells would first be treated with this compound. After incubation, a fluorescent dye containing a complementary reactive group, such as a strained alkyne (e.g., DBCO or BCN), would be added to the cell media. springernature.comresearchgate.net The azide on the compound reacts with the alkyne on the dye in a strain-promoted azide-alkyne cycloaddition (SPAAC), covalently attaching the fluorescent tag to the compound. springernature.comresearchgate.net This allows for the direct visualization of the compound's location and dynamics within the cell using fluorescence microscopy techniques, including super-resolution methods. nih.govnih.gov

Subcellular Distribution Analysis in Model Systems

Following fluorescent labeling via click chemistry, co-localization experiments can be performed to determine the specific subcellular compartments where this compound accumulates. This involves co-staining the cells with fluorescent markers specific for different organelles (e.g., Hoechst for the nucleus, MitoTracker for mitochondria, or ER-Tracker for the endoplasmic reticulum). By overlaying the images from the compound's fluorescence signal with the organelle-specific signals, researchers can pinpoint its subcellular destination, offering clues to its mechanism of action.

Proteomic Profiling and Target Deconvolution using Activity-Based Protein Profiling (ABPP) with Azido Probes

A primary application for a compound like this compound is in Activity-Based Protein Profiling (ABPP). ABPP is a powerful chemoproteomic strategy used to identify the protein targets of small molecules in complex biological systems. frontiersin.orgnih.govuniversiteitleiden.nl

In this approach, the azido-containing compound acts as a probe. If the compound forms a covalent bond with its protein target, the azido group serves as a bioorthogonal handle for subsequent analysis. After treating cells or cell lysates with the probe and allowing it to bind to its targets, the entire proteome is subjected to a click reaction. This reaction attaches a reporter tag—typically containing biotin (B1667282) for enrichment and/or a fluorophore for visualization—to the probe-protein conjugate. frontiersin.orgnih.gov

The biotinylated proteins can then be enriched from the complex mixture using streptavidin beads. Finally, the captured proteins are identified and quantified using mass spectrometry-based proteomics. This process allows for the unbiased, proteome-wide identification of the specific proteins that interact with the compound, a critical step in drug discovery and chemical biology known as target deconvolution. magtechjournal.com

Table 3: Hypothetical Protein Targets Identified by ABPP This table shows a potential outcome from an ABPP experiment using this compound, listing proteins that show significant enrichment compared to control experiments.

| Protein Target | UniProt ID | Fold Enrichment (Probe vs. Control) | Cellular Function |

| Enzyme X | P12345 | 15.2 | Metabolic Signaling |

| Receptor Y | Q67890 | 9.8 | Ion Transport |

| Structural Protein Z | A1B2C3 | 2.1 (non-specific) | Cytoskeleton |

Note: The data in this table is hypothetical and for illustrative purposes only.

Future Research Directions and Unexplored Avenues for 2 Azido N 4 Isopropylphenyl Acetamide

Development of Next-Generation Bioconjugation Tools and Chemical Probes with Enhanced Specificity or Reactivity

The azide (B81097) group is a cornerstone of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), which are widely used for bioconjugation. nih.govmdpi.com Future research could focus on leveraging 2-azido-N-(4-isopropylphenyl)acetamide to develop novel bioconjugation reagents and chemical probes.

One promising direction is the design of probes with enhanced reactivity. While aromatic azides are generally less reactive in SPAAC than aliphatic azides, the electronic properties of the N-(4-isopropylphenyl)acetamide group could be systematically modified to tune the reactivity of the azide. acs.org For instance, the introduction of electron-withdrawing or -donating groups on the phenyl ring could modulate the azide's dipole moment and frontier molecular orbitals, potentially leading to faster reaction kinetics.

Furthermore, this compound could serve as a scaffold for creating probes with enhanced specificity. The 4-isopropylphenyl group offers a site for further functionalization, allowing for the attachment of targeting moieties such as peptides, carbohydrates, or small molecules that can direct the probe to specific proteins or cellular locations. nih.gov This would enable more precise labeling and imaging of biological targets. The development of photoaffinity probes, where the azide is converted to a highly reactive nitrene upon UV irradiation, is another avenue. rsc.orgresearchgate.net This would allow for covalent labeling of binding partners in close proximity, providing valuable insights into molecular interactions.

| Potential Probe Type | Targeting Moiety | Intended Application |

| Fluorescent Probe | Folic Acid | Imaging of cancer cells overexpressing folate receptors. |

| Biotinylated Probe | Biotin (B1667282) | Affinity-based purification of interacting proteins. |

| Photoaffinity Probe | Benzophenone | Covalent labeling and identification of binding partners. |

Integration into Advanced Materials Science: Surface Functionalization and Responsive Polymers

The versatility of the azide group extends beyond bioconjugation into the realm of materials science. This compound could be a valuable building block for the functionalization of surfaces and the creation of responsive polymers.

Surface functionalization is a key area where this compound could be applied. The azide group can be used to covalently attach the molecule to surfaces functionalized with alkynes or other complementary reactive groups. semanticscholar.orgnih.govresearchgate.netnih.govacs.org This could be used to modify the properties of materials, for instance, to create biocompatible coatings on medical implants or to develop surfaces with specific binding properties for biosensors. The N-(4-isopropylphenyl)acetamide moiety could impart desirable characteristics such as hydrophobicity or serve as a point of attachment for other functional molecules. researchgate.net

Another exciting prospect is the incorporation of this compound into responsive polymers. acs.org The azide group can act as a cross-linking point in polymer chains, and the cleavage of these cross-links could be triggered by specific stimuli. For example, light-responsive polymers could be designed where the azide-containing linkages are cleaved upon irradiation, leading to a change in the material's properties, such as swelling or degradation. acs.org This could have applications in areas like controlled drug delivery and tissue engineering.

| Material Application | Functional Principle | Potential Use |

| Biocompatible Coating | Surface grafting via azide-alkyne cycloaddition. | Coating for medical implants to reduce biofouling. |

| Responsive Hydrogel | Azide-mediated cross-linking and stimulus-induced cleavage. | Controlled release of therapeutic agents. |

| Functionalized Nanoparticles | Covalent attachment to nanoparticle surfaces. | Targeted drug delivery and imaging. |

Chemoinformatics and Machine Learning Approaches for Rational Design of Analogs

Chemoinformatics and machine learning are powerful tools that can accelerate the discovery and optimization of new molecules. mdpi.comiapchem.orgnih.govresearchgate.net These computational approaches can be employed for the rational design of analogs of this compound with tailored properties.

By constructing quantitative structure-activity relationship (QSAR) models, it would be possible to predict the biological activity or material properties of novel analogs based on their chemical structure. nih.gov For example, machine learning algorithms could be trained on a dataset of related compounds to predict their reactivity in click chemistry reactions or their binding affinity to a particular protein target. This would allow for the virtual screening of large libraries of compounds to identify the most promising candidates for synthesis and experimental testing.

Furthermore, chemoinformatics tools can be used to explore the chemical space around this compound, suggesting modifications to the core structure that could lead to improved performance. longdom.org For instance, these methods could be used to design analogs with optimized solubility, stability, or synthetic accessibility.

| Computational Approach | Objective | Expected Outcome |

| QSAR Modeling | Predict reactivity of analogs in bioconjugation reactions. | Identification of analogs with enhanced reaction kinetics. |

| Virtual Screening | Identify analogs with high binding affinity to a target protein. | Prioritization of candidates for synthesis and biological evaluation. |